molecular formula C6H7N3O4S B5220987 2-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)sulfanyl]propanoic acid

2-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)sulfanyl]propanoic acid

Cat. No.: B5220987
M. Wt: 217.21 g/mol
InChI Key: RHHZZMNGKMZLIA-UHFFFAOYSA-N
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Description

2-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)sulfanyl]propanoic acid is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a sulfanyl group attached to the triazine ring and a propanoic acid moiety.

Future Directions

The future directions for research on “2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoic acid” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would require extensive laboratory work and collaboration among researchers in the field .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)sulfanyl]propanoic acid typically involves the reaction of 3,5-dihydroxy-1,2,4-triazine with a suitable thiol reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the hydroxyl group by the thiol group. The reaction mixture is then acidified to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and concentration of reagents. Purification steps, such as recrystallization or chromatography, may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)sulfanyl]propanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)sulfanyl]propanoic acid is unique due to the presence of both the sulfanyl group and the propanoic acid moiety, which confer distinct chemical and biological properties. These structural features enable the compound to participate in a wide range of chemical reactions and to interact with various molecular targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4S/c1-2(5(11)12)14-4-3(10)7-6(13)9-8-4/h2H,1H3,(H,11,12)(H2,7,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHZZMNGKMZLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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